Ganglioside GM2, Asialo

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

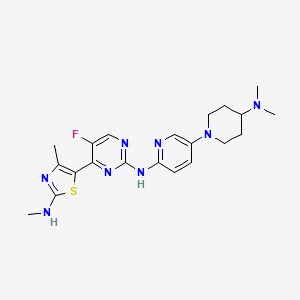

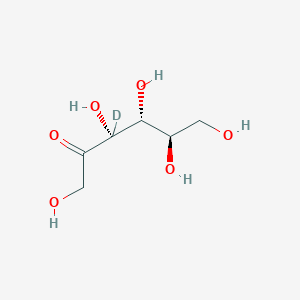

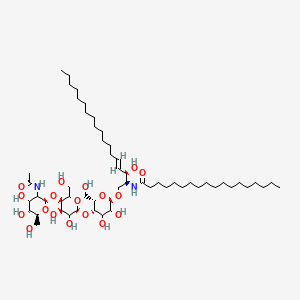

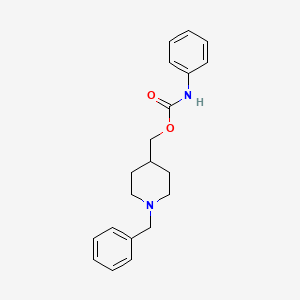

Ganglioside GM2, Asialo is a glycosphingolipid that lacks the sialic acid residue present in ganglioside GM2. It is composed of three monosaccharide residues and a fatty acid of variable chain length . Gangliosides are essential components of cell membranes, particularly in the central nervous system, where they play crucial roles in cell signaling, cell-to-cell communication, and synaptic plasticity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ganglioside GM2, Asialo involves the removal of the sialic acid residue from ganglioside GM2. This can be achieved through enzymatic hydrolysis using specific sialidases or chemical methods involving acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as bovine brain tissue. The process includes lipid extraction, chromatographic separation, and subsequent chemical or enzymatic modification to remove the sialic acid residue .

Chemical Reactions Analysis

Types of Reactions: Ganglioside GM2, Asialo undergoes various chemical reactions, including:

Oxidation: Non-enzymatic oxidation can lead to the formation of other gangliosides and oxidized derivatives.

Hydrolysis: Enzymatic hydrolysis by β-hexosaminidase A in the presence of GM2 activator protein.

Common Reagents and Conditions:

Oxidation: Fenton reaction conditions using hydrogen peroxide and ferrous ions.

Hydrolysis: β-hexosaminidase A enzyme and GM2 activator protein under physiological conditions.

Major Products Formed:

Scientific Research Applications

Ganglioside GM2, Asialo has diverse applications in scientific research:

Chemistry: Used as a model compound to study glycosphingolipid chemistry and interactions.

Biology: Investigated for its role in cell signaling, cell-to-cell communication, and synaptic plasticity.

Medicine: Studied for its involvement in neurodegenerative diseases and potential therapeutic applications.

Industry: Utilized in the development of ganglioside-based therapeutics and diagnostic tools.

Mechanism of Action

Ganglioside GM2, Asialo interacts with cell surface receptors, initiating signal transduction pathways that regulate various cellular processes. It plays a role in modulating immune responses, protecting cells from complement attack, and facilitating cell-to-cell communication . The compound’s effects are mediated through its interactions with specific receptors and the activation of downstream signaling pathways .

Comparison with Similar Compounds

Ganglioside GM1: Contains a sialic acid residue and is involved in neuroprotection and cell signaling.

Ganglioside GM2: Similar to Ganglioside GM2, Asialo but contains a sialic acid residue.

Ganglioside GD1a, GD1b, GT1b: Other gangliosides with varying numbers of sialic acid residues and distinct biological functions.

Uniqueness: this compound is unique due to the absence of the sialic acid residue, which alters its biological activity and interactions compared to other gangliosides. This structural difference makes it a valuable tool for studying the specific roles of sialic acid in glycosphingolipid function and its implications in health and disease .

Properties

Molecular Formula |

C56H104N2O18 |

|---|---|

Molecular Weight |

1093.4 g/mol |

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,5S,6S)-5-[(2S,4R,5R)-5-[(2R,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |

InChI |

InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)/b32-30+/t39-,40+,41-,42-,43?,45?,46-,47?,48?,49+,50?,51?,52-,53+,54+,55+,56-/m0/s1 |

InChI Key |

FOCMISOLVPZNSV-ZURMXPEJSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@@H]([C@@H](O1)CO)O[C@H]2C([C@H]([C@H](C(O2)CO)O[C@@H]3C(C([C@H]([C@@H](O3)CO)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)

![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12402499.png)